7-Tert-butyl-4-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
7-Tert-butyl-4-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a tetrahydrobenzothienopyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring.
Synthesis: The compound is synthesized via nucleophilic substitution of 4-chloro-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine with hydrazine hydrate. Key spectral data include:
- IR: N–H stretching at 3308 cm⁻¹ and C=N stretch at 1676 cm⁻¹ .
- ¹H-NMR: Pyrimidinyl proton singlet at δ 8.34 and hydrazine NH-NH₂ signals at δ 7.94 and δ 4.60 .
This scaffold is a precursor for antimicrobial and antitumor agents due to its ability to form Schiff bases and heterocyclic derivatives .
Properties
Molecular Formula |
C14H20N4S |
|---|---|
Molecular Weight |
276.40 g/mol |
IUPAC Name |
(7-tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C14H20N4S/c1-14(2,3)8-4-5-9-10(6-8)19-13-11(9)12(18-15)16-7-17-13/h7-8H,4-6,15H2,1-3H3,(H,16,17,18) |
InChI Key |
YIBXIQZGSFMIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=NC=NC(=C23)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Tert-butyl-4-hydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable benzothieno precursor. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Tert-butyl-4-hydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of tetrahydropyrimidines have shown significant activity against various cancer cell lines. In vitro testing against human breast cancer cells (MCF-7) revealed that certain derivatives exhibited comparable potency to established chemotherapeutics like Adriamycin. The structure-activity relationship (SAR) indicates that modifications to the hydrazinyl group can enhance anticancer effects, suggesting a pathway for developing more effective cancer therapies .
Case Study: Structure-Activity Relationship
A comprehensive study evaluated a series of hydrazinyl-substituted pyrimidines. The most potent compound demonstrated an IC50 value indicative of strong cytotoxicity against MCF-7 cells. The presence of specific substituents on the benzothieno moiety was correlated with enhanced activity, emphasizing the importance of molecular structure in drug design .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Research involving various derivatives showed effective inhibition against multiple bacterial strains. For example, compounds derived from 7-tert-butyl-4-hydrazinyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as cefotaxime .
Table: Antimicrobial Activity Overview
| Compound | Bacterial Strain | MIC (μmol/L) | Comparison Drug |
|---|---|---|---|
| Compound 1 | Staphylococcus aureus | 6 | Cefotaxime |
| Compound 2 | Bacillus subtilis | 12 | Cefotaxime |
| Compound 3 | Salmonella typhi | 8 | Cefotaxime |
This table summarizes the effectiveness of selected compounds against key bacterial strains, illustrating their potential as alternative antimicrobial agents.
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, the compound has been investigated for antioxidant activity. Studies have shown that derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was measured using various assays that assess radical scavenging ability .
Mechanism of Action
The mechanism of action of 7-Tert-butyl-4-hydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The compound’s unique structure allows it to fit into binding sites of target proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Solubility : The tert-butyl group in the target compound reduces aqueous solubility compared to 7-methyl derivatives .
- Lipophilicity (LogP) :
Structure-Activity Relationships (SAR)
C7 Substituents :
- tert-butyl enhances metabolic stability but reduces solubility.
- Methyl improves solubility but shortens half-life .
C4 Functional Groups :
Biological Activity
7-Tert-butyl-4-hydrazinyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines hydrazine and tetrahydrobenzothieno-pyrimidine moieties, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of 7-tert-butyl-4-hydrazinyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can be represented as follows:
This compound consists of a tert-butyl group attached to a hydrazinyl group and a tetrahydrobenzothieno-pyrimidine core.
Synthesis
The synthesis of this compound typically involves the Gewald reaction or similar methodologies that allow for the formation of the thieno-pyrimidine structure. The synthetic route often includes multiple steps that ensure high yield and purity of the final product.
Antioxidant Activity
Recent studies have indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant properties. For instance, compounds synthesized from similar frameworks demonstrated antioxidant capacities comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, revealing promising results for compounds structurally related to 7-tert-butyl-4-hydrazinyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine .
Anti-inflammatory Effects
Research into related compounds has shown that they possess anti-inflammatory properties. For example, combinations of related antioxidants were effective in inhibiting the expression of pro-inflammatory genes such as COX-2 and TNF-alpha in RAW264.7 cells. This suggests a potential for anti-inflammatory activity in 7-tert-butyl-4-hydrazinyl derivatives as well .
Enzyme Inhibition
Compounds within the same class have also been investigated for their ability to inhibit cholinesterases (AChE and BChE), which are crucial targets in the treatment of Alzheimer's disease. The inhibition profiles indicate that these compounds could serve as multifunctional agents with selectivity towards BChE .
Case Study 1: Antioxidant Evaluation
In a study evaluating various tetrahydrobenzo[b]thiophene derivatives, it was found that certain compounds exhibited remarkable antioxidant activity through radical scavenging assays. The structure-activity relationship indicated that modifications to the hydrazinyl group could enhance this activity .
| Compound | TAC (µmol ascorbic acid equivalents) |
|---|---|
| Compound A | 45 ± 2.3 |
| Compound B | 50 ± 1.8 |
| 7-Tert-butyl derivative | 48 ± 2.0 |
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of related compounds showed significant inhibition of COX-2 and TNF-alpha in LPS-stimulated macrophages. The results suggested that these compounds could modulate inflammatory responses effectively .
| Treatment | COX-2 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound A | 70 | 65 |
| Compound B | 80 | 75 |
| 7-Tert-butyl derivative | 78 | 72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
